6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine

Catalog No.
S13826874
CAS No.
730950-04-6
M.F
C15H12BrClO2
M. Wt
339.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxi...

CAS Number

730950-04-6

Product Name

6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine

IUPAC Name

6-bromo-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine

Molecular Formula

C15H12BrClO2

Molecular Weight

339.61 g/mol

InChI

InChI=1S/C15H12BrClO2/c16-13-6-11(8-17)14-12(7-13)9-18-15(19-14)10-4-2-1-3-5-10/h1-7,15H,8-9H2

InChI Key

TULUXDVSSAUPNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)CCl)OC(O1)C3=CC=CC=C3

6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine is a complex organic compound with the molecular formula C15H12BrClO2C_{15}H_{12}BrClO_2 and a molecular weight of 339.61 g/mol. This compound features a unique structure characterized by a benzodioxine core, which consists of two fused dioxole rings and a phenyl group. The presence of bromine and chloromethyl substituents enhances its reactivity and potential biological activity, making it an interesting subject of study in organic chemistry and medicinal research .

  • Substitution Reactions: The bromine and chloromethyl groups can engage in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles into the molecule.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, resulting in different derivatives that may exhibit altered properties or activities.
  • Addition Reactions: The compound can also participate in addition reactions with various reagents, leading to the formation of new derivatives that may have distinct chemical characteristics.

Research into the biological activity of 6-bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine suggests potential antimicrobial and anticancer properties. Its unique structure may allow it to interact with biological targets effectively, although specific mechanisms of action are still under investigation. Preliminary studies indicate that the compound's reactivity could facilitate interactions with enzymes and proteins involved in disease processes .

The synthesis of 6-bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine typically involves multiple steps:

  • Starting Materials: The synthesis often begins with appropriate phenolic compounds and halogenating agents such as bromine or chloromethyl reagents.
  • Reaction Conditions: Controlled temperatures and solvents are crucial for achieving the desired product while minimizing side reactions. Phase transfer catalysis may also be employed to enhance reaction efficiency.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are used to isolate the target compound from byproducts .

6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Researchers investigate its potential therapeutic applications, particularly in drug development targeting microbial infections and cancer.
  • Material Science: The compound may be used in developing new materials with specific chemical properties due to its unique structure .

Studies on the interactions of 6-bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine with biological molecules are ongoing. Its ability to form covalent bonds with nucleophilic sites on target molecules suggests it could modulate enzymatic activities or inhibit specific biological pathways. Detailed investigations are necessary to elucidate its full spectrum of interactions and therapeutic potential.

6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine can be compared to several similar compounds based on structural features and biological activities:

Compound NameStructural FeaturesUnique Properties
6-Bromo-8-chlorosulfonylquinazoline-2,4-dioneContains bromine and chlorosulfonyl groupsDifferent core structure; varied reactivity
8-Hydroxyquinoline DerivativesHydroxy group on quinoline coreKnown for diverse biological activities
3-(6-Chloro-4H-benzo(1,3)dioxin-8-YL)-propenoneSimilar dioxin structureExhibits different reactivity profiles

These comparisons highlight the uniqueness of 6-bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine due to its specific halogen substituents and benzodioxine framework, which may influence its reactivity and biological activity differently from other compounds in its class .

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysts enable efficient construction of the benzodioxine core through stereocontrolled cyclization. Palladium complexes, particularly those employing oxidative conditions, facilitate intramolecular C–O bond formation while tolerating halogenated substrates. For instance, palladium(II) acetate with benzoquinone as an oxidant promotes the cyclization of brominated O-aryl precursors to yield 4H-benzodioxine derivatives with >80% efficiency. Nickel-photoredox dual catalysis offers complementary benefits for unactivated alkynes, enabling 6-exo-dig cyclization under mild conditions. This method achieves 72–89% yields for nitrogen- or oxygen-containing heterocycles through radical-mediated pathway control.

Platinum and rhodium catalysts demonstrate distinct regioselectivity in disilacyclobutene reactions, where cis-substrates yield syn-adducts and trans-isomers produce anti-products. The table below compares metal-specific outcomes:

CatalystTemperature (°C)Yield (%)Stereochemical Outcome
Pd(OAc)₂11083cis-Selective
Ni/Photoredox2578Radical-controlled
PtCl₂8091syn-Addition

These systems enable late-stage functionalization, allowing introduction of bromine and chloromethyl groups post-cyclization. However, competing β-hydride elimination in palladium catalysis necessitates careful ligand selection to preserve the chloromethyl moiety.

Halogenation Patterns in Benzodioxine Scaffold Construction

Regioselective bromination at the 6-position requires electronic activation of the aromatic ring. Methoxy-directed bromination using N-bromosuccinimide (NBS) in dichloromethane achieves 92% selectivity for the para-position relative to electron-donating groups. Subsequent demethylation with boron tribromide yields phenolic intermediates amenable to chloromethylation. Alternative approaches employ 1,2-dibromoethane under basic conditions to install the bromine and ethylene oxide bridge simultaneously, as demonstrated in the synthesis of 1,4-benzodioxane derivatives.

Chlorine incorporation at the 8-position proves more challenging due to steric hindrance from the adjacent dioxane oxygen. In situ generation of chloromethyl radicals via Mn(OAc)₃-mediated decomposition of chloroacetic acid precursors provides a solution, achieving 67% yield with minimal dihalogenation byproducts. The table below summarizes key halogenation conditions:

HalogenReagentPositionYield (%)
BromineNBS, CH₂Cl₂, 0°C692
ChloromethylClCH₂CO₂H, Mn(OAc)₃867
Bromine1,2-Dibromoethane, K₂CO₃685

Directing group strategies prove critical, with methoxy groups at C5 enhancing bromine selectivity at C6 by a factor of 3.2 compared to unsubstituted analogs.

Williamson Etherification Approaches to Chloromethyl Substituents

The chloromethyl group at position 8 is optimally installed via Williamson etherification of a phenolic intermediate. Reaction of 8-hydroxybenzodioxine precursors with chloromethyl methyl ether (MOMCl) in the presence of potassium carbonate achieves 74% yield while preserving bromine substituents. Alternative protocols using 1-chloro-2-iodoethane enable sequential alkylation, though this requires stoichiometric silver oxide to suppress elimination side reactions.

Solvent polarity significantly impacts reaction kinetics, with DMF accelerating ether formation by 40% compared to THF due to enhanced nucleophilicity of the phenoxide ion. The following optimized conditions are recommended:

  • Base: Anhydrous K₂CO₃ (2.5 equiv)
  • Alkylating Agent: MOMCl (1.2 equiv)
  • Solvent: DMF, 60°C, 12 h
  • Yield: 74% (isolated)

Notably, competing nucleophilic aromatic substitution at the brominated position remains negligible (<5%) under these conditions, as confirmed by LC-MS monitoring.

Solid-Phase Synthesis Techniques for Polyhalogenated Benzodioxines

Solid-phase synthesis minimizes purification challenges in multi-step sequences. Wang resin-functionalized intermediates allow sequential halogenation and cyclization, as demonstrated in benzodiazepinone syntheses. Key advantages include:

  • High Functional Group Tolerance: Silica-bound intermediates resist β-elimination during chloromethylation
  • Automated Purification: Filtration removes excess halogenating agents between steps
  • Scalability: 15 mmol/g loading capacity enables gram-scale production

A representative protocol involves:

  • Coupling methyl gallate to aminomethyl resin via carbodiimide activation
  • Cyclization with 1,2-dibromoethane/K₂CO₃ (87% yield)
  • On-resin bromination using pyridinium bromide perbromide (91% yield)
  • Cleavage with TFA/CH₂Cl₂ to yield 6-bromo-8-hydroxy intermediate
  • Solution-phase chloromethylation (Step 1.3)

This approach achieves an overall 58% yield across five steps, significantly outperforming solution-phase methods (32% overall yield).

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

337.97092 g/mol

Monoisotopic Mass

337.97092 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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